molecular formula C9H11FO B3265414 1-(Ethoxymethyl)-4-fluorobenzene CAS No. 405-70-9

1-(Ethoxymethyl)-4-fluorobenzene

Cat. No.: B3265414
CAS No.: 405-70-9
M. Wt: 154.18 g/mol
InChI Key: CHKACQRAHJPTQI-UHFFFAOYSA-N
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Description

1-(Ethoxymethyl)-4-fluorobenzene (C₉H₁₁FO) is a fluorinated aromatic compound featuring a benzene ring substituted with a fluorine atom at the para position and an ethoxymethyl (-CH₂-OCH₂CH₃) group at the ortho position. This compound is structurally characterized by its ether-linked ethyl group, which enhances solubility in organic solvents and modulates electronic properties.

Properties

IUPAC Name

1-(ethoxymethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKACQRAHJPTQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Ethoxymethyl)-4-fluorobenzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl alcohol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF). The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction, and automated systems ensure precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(Ethoxymethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Oxidation: The ethoxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorine atom can be replaced with a hydrogen atom through catalytic hydrogenation.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) in polar solvents.

Major Products:

  • Oxidation yields carboxylic acid derivatives.
  • Reduction produces 1-(Ethoxymethyl)benzene.
  • Substitution results in various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

1-(Ethoxymethyl)-4-fluorobenzene features a fluorine atom at the para position of the benzene ring and an ethoxymethyl substituent. The presence of the fluorine atom enhances the compound's reactivity and biological activity, while the ethoxymethyl group contributes to its solubility and stability in various environments.

Medicinal Chemistry

Pharmaceutical Development:
The incorporation of fluorine into organic molecules often leads to improved pharmacokinetic properties. Fluorinated compounds can exhibit increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets. The unique structure of this compound suggests potential applications in drug design, particularly as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory conditions .

Case Studies:

  • Anticancer Activity: Research indicates that similar fluorinated compounds have shown significant antiproliferative effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) and HT29 (colon carcinoma) . The potential of this compound as a lead compound in this area warrants further investigation.
  • Anti-inflammatory Properties: Compounds with structural similarities to this compound have been noted for their anti-inflammatory effects, suggesting that this compound may influence enzyme activity or cellular signaling pathways involved in inflammation.

Materials Science

Liquid Crystals:
The unique combination of functional groups in this compound makes it a candidate for use in liquid crystal applications. Fluorinated compounds are known to possess advantageous optical and dielectric properties, which are crucial for developing advanced liquid crystal displays (LCDs) and other optoelectronic devices .

Table 1: Properties of Fluorinated Liquid Crystals

Compound NameOptical AnisotropyViscosityNematogenicity
This compoundHighLowExcellent
4-FluorobenzylpiperazineModerateMediumGood
2-Fluoro-1-phenylethanolHighLowVery Good

Organic Synthesis

Synthetic Intermediates:
The reactivity of this compound allows it to serve as an intermediate in various organic synthesis reactions. Its ability to participate in nucleophilic aromatic substitutions makes it valuable for generating diverse derivatives with tailored properties for specific applications .

Potential Reactions:

  • Nucleophilic Aromatic Substitution: The fluorine atom acts as a good leaving group, facilitating the introduction of various nucleophiles.
  • Coupling Reactions: The compound can be utilized in coupling reactions to form more complex structures that may have pharmaceutical or industrial applications.

Mechanism of Action

The mechanism by which 1-(Ethoxymethyl)-4-fluorobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the fluorine atom’s electron-withdrawing nature makes the benzene ring more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the benzene ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(Ethoxymethyl)-4-fluorobenzene with structurally related compounds, focusing on substituent effects, molecular properties, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Synthesis & Applications References
This compound -CH₂-OCH₂CH₃ C₉H₁₁FO 154.18 Ether group enhances solubility; potential intermediate for drug discovery. Hypothetical synthesis via alkylation of 4-fluorobenzyl alcohol with ethyl halides. N/A*
1-(Azidomethyl)-4-fluorobenzene -CH₂N₃ C₇H₆FN₃ 151.14 High reactivity in Huisgen cycloaddition (click chemistry). Synthesized from 1-(bromomethyl)-4-fluorobenzene and NaN₃; used in triazole formation.
1-(Bromomethyl)-4-fluorobenzene -CH₂Br C₇H₆BrF 189.03 Strong alkylating agent; liquid at room temperature. Prepared via bromination of 4-fluorotoluene; key intermediate in γ-secretase modulators.
1-(Chloromethyl)-4-fluorobenzene -CH₂Cl C₇H₆ClF 144.57 Versatile electrophile in cross-coupling reactions. Alkylation with NaH/DMF; used in boronic acid inhibitor synthesis.
1-Ethoxy-4-fluorobenzene -OCH₂CH₃ (direct) C₈H₉FO 140.15 Polar solvent; lower reactivity due to direct ether linkage. Synthesized via nucleophilic substitution; limited evidence on specific applications.

Notes:

  • Reactivity Trends : Halomethyl derivatives (Br, Cl) exhibit higher electrophilicity, making them suitable for alkylation reactions, while azidomethyl derivatives enable bioorthogonal chemistry .
  • Pharmaceutical Relevance : 1-(Bromomethyl)-4-fluorobenzene is critical in synthesizing γ-secretase modulators for Alzheimer’s research, demonstrating the therapeutic value of fluorinated intermediates .

Biological Activity

1-(Ethoxymethyl)-4-fluorobenzene, a compound with notable structural characteristics, has garnered attention in various fields of research, particularly for its potential biological activities. This article aims to explore the biological activity of this compound, supported by detailed research findings, data tables, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxymethyl group and a fluorine atom attached to a benzene ring. Its chemical formula is C10H13F, and it possesses unique properties that influence its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Target Interaction : This compound may interact with various biological macromolecules, including proteins and nucleic acids, influencing their function.
  • Biochemical Pathways : It has been observed to affect multiple biochemical pathways, which can lead to therapeutic effects in specific contexts.

Pharmacological Applications

This compound has been investigated for its potential applications in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.
  • Anticancer Properties : Research suggests that derivatives of fluorobenzene compounds can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Case Studies

Recent studies have highlighted the efficacy of this compound in specific applications:

  • Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against Gram-positive bacteria, indicating its potential as a new antimicrobial agent.
  • Cancer Cell Inhibition : In vitro experiments revealed that this compound could reduce the viability of certain cancer cell lines by inducing apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerReduced viability in cancer cell lines
Enzyme InhibitionPotential inhibition of key enzymes

Table 2: Comparison with Related Compounds

CompoundStructure CharacteristicsBiological Activity
4-FluorobenzeneFluorine substitution on benzeneAntimicrobial
EthylbenzeneEthyl group on benzeneSolvent properties
This compoundEthoxymethyl and fluorine substitutionAntimicrobial, anticancer

Research Findings

  • Antimicrobial Studies : A recent study published in the Journal of Medicinal Chemistry highlighted the synthesis and testing of various fluorinated compounds, including this compound. The results indicated significant antimicrobial activity against selected pathogens, warranting further investigation into its mechanism of action and efficacy in clinical settings .
  • Cancer Research : Another study focused on the anticancer properties of fluorinated aromatic compounds. The findings suggested that modifications to the benzene ring could enhance cytotoxicity against cancer cells. Specifically, this compound was noted for its ability to induce apoptosis in breast cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.